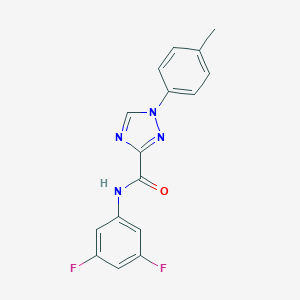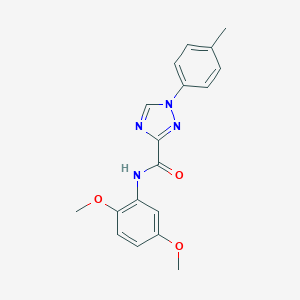![molecular formula C15H11ClN2O B278965 1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a crucial role in many physiological processes.
Mecanismo De Acción
CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating many physiological processes, including pain sensation, inflammation, and immune function. The activation of these receptors by CP-55940 results in a range of effects, including analgesia, anti-inflammatory effects, and modulation of immune function.
Biochemical and physiological effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, many of which are related to its activation of the CB1 and CB2 receptors. Some of the effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-55940 has also been shown to have anti-inflammatory effects, and may play a role in regulating immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many potential future directions for research on CP-55940 and related compounds. Some of the areas of interest include the development of more selective and potent agonists of the CB1 and CB2 receptors, the investigation of the potential therapeutic applications of these compounds in a range of diseases and conditions, and the exploration of the underlying mechanisms of action of these compounds. Additionally, there is a need for further studies on the safety and toxicity of these compounds, particularly in the context of their potential use as therapeutic agents.
Métodos De Síntesis
CP-55940 is typically synthesized using a multistep process that involves the reaction of 4-chlorobenzyl cyanide with 3-methylcyclohexanone to form an intermediate, which is then cyclized to produce the final product. The synthesis of CP-55940 is a complex process that requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
CP-55940 has been the subject of numerous scientific studies, many of which have focused on its potential therapeutic applications. Some of the areas of research include pain management, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. CP-55940 has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some preclinical models.
Propiedades
Nombre del producto |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one |
|---|---|
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-4-2-3-5-14(19)15(13)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 |
Clave InChI |
LWYNXMORQRSTSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)







![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)



